Zederone

Vue d'ensemble

Description

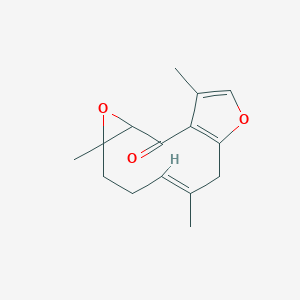

Zederone is a germacrane-type sesquiterpene . It has been found to be potently cytotoxic against human white blood cancer cells and human prostate cancer cells .

Synthesis Analysis

This compound is a germacrane-type sesquiterpene, which is synthesized by germacrene A synthase (GAS). Under heating or acidic conditions, germacrene A is automatically converted to this compound via one-step intramolecular rearrangement . A method for synthesizing a this compound analogue derived from natural materials has also been reported .Molecular Structure Analysis

This compound has a molecular formula of C15H18O3 . Its molecular weight is 246.3 .Applications De Recherche Scientifique

Matériau Optique Non Linéaire

La Zederone a été étudiée pour son potentiel en tant que matériau optique non linéaire. Son efficacité de génération de seconde harmonique (SHG) a été trouvée plus élevée que celle du phosphate dihydrogéné de potassium (KDP), un matériau standard utilisé pour les applications optiques non linéaires . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux dispositifs optiques, tels que les lasers et les modulateurs.

Activité Anticancéreuse

La recherche a indiqué que la this compound présente des effets cytotoxiques contre diverses lignées de cellules cancéreuses. Il a été démontré qu'elle induit l'apoptose et inhibe la croissance des cellules cancéreuses, ce qui est crucial pour le développement de thérapies anticancéreuses . La capacité du composé à cibler des cellules cancéreuses spécifiques offre une voie prometteuse pour la recherche sur le traitement du cancer.

Propriétés Anti-Inflammatoires

La this compound a démontré des propriétés anti-inflammatoires significatives. Il a été constaté qu'elle inhibe la production d'oxyde nitrique (NO) dans les modèles induits par le lipopolysaccharide (LPS), qui est un marqueur de l'inflammation . Cette propriété pourrait être exploitée dans la création de nouveaux médicaments anti-inflammatoires.

Synthèse Chimique et Conception de Médicaments

En raison de sa structure moléculaire complexe, la this compound sert de composé modèle en synthèse chimique et en conception de médicaments. Sa structure a été élucidée à l'aide de diverses méthodes spectroscopiques, ce qui contribue à la compréhension de sa réactivité et de son interaction avec les cibles biologiques .

Mécanisme D'action

Target of Action

Zederone, a germacrane-type sesquiterpene, primarily targets the mTOR (mammalian target of rapamycin) pathway . The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. It plays a crucial role in various types of cancer cells, including human white blood cancer cells and human prostate cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of cancer cells and downregulating the protein expressions of mTOR, and phosphorylated p70 S6 kinase (p-p70s6K) in SKOV3 cells . This interaction results in significant cytotoxic effects against the cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell cycle progression and growth. By inhibiting mTOR and downregulating the protein expressions of mTOR and p-p70s6K, this compound disrupts this pathway, leading to the inhibition of cell proliferation .

Result of Action

The result of this compound’s action is the significant inhibition of cell proliferation in human white blood cancer cells and human prostate cancer cells . It achieves this by downregulating the protein expressions of mTOR and p-p70s6K, thereby disrupting the PI3K/Akt/mTOR pathway and exerting cytotoxic effects against these cancer cells .

Propriétés

IUPAC Name |

(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5-/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIVANCKIBYAOP-HBXAWUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC[C@@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Zederone?

A1: this compound has a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been extensively studied using various spectroscopic methods, including 1H NMR, 13C NMR, DEPT, COSY, HMBC, HSQC, NOESY, IR, UV, GC-MS, and LC-MS. [, , ] Additionally, X-ray crystallographic analysis has been performed on a this compound derivative, 12-bromothis compound, confirming its absolute configuration. []

Q3: Can you describe the key structural features of this compound based on its spectroscopic data?

A3: this compound is a sesquiterpene ketone possessing a furanogermacrane skeleton. Its structure contains a ten-membered ring with two methyl groups in axial positions. The molecule also features a planar epoxy ring and a planar furyl ring, which are inclined to each other at an angle of 44.84°. The α,β-carbonyl system in this compound adopts an S-cis conformation. [, , ]

Q4: What is the primary biological activity associated with this compound?

A4: this compound has demonstrated promising anti-cancer activity in several studies. Research suggests it inhibits the proliferation of various cancer cell lines, including ovarian cancer [], breast cancer [, , , , , ], and leukemia [, ].

Q5: How does this compound exert its anti-cancer effects?

A5: While the exact mechanism of action is still under investigation, studies suggest that this compound might exert its anti-cancer effects through multiple pathways. One proposed mechanism involves the inhibition of the mTOR/p70s6K signaling pathway, crucial for cell growth and proliferation, as observed in ovarian cancer cells. [] Another study suggested that this compound induces apoptosis, a programmed cell death mechanism, in breast cancer cells potentially through the activation of caspase-3. []

Q6: Besides anti-cancer activity, does this compound exhibit other biological activities?

A6: Yes, this compound has shown other promising biological activities in preclinical studies. It exhibits anti-inflammatory properties by suppressing TPA-induced inflammation in mouse ears, demonstrating comparable activity to indomethacin, a commonly used anti-inflammatory drug. [] Additionally, this compound has demonstrated antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay, scavenging free radicals and protecting cells from oxidative damage. [, ]

Q7: Has this compound been investigated for its potential in treating neurological disorders?

A7: Preliminary research suggests this compound might have potential in treating dementia. A study using an aluminum-induced dementia rat model found that this compound administration improved cognitive function and reduced amyloid plaque formation in the brain. [] This study also observed a positive shift in the fecal microbial profile of treated rats, suggesting a potential role of this compound in modulating gut microbiota, which is increasingly recognized as a factor influencing brain health. []

Q8: Are there any traditional medicinal uses of plants containing this compound?

A8: Yes, this compound is found in several plants traditionally used in various cultures for medicinal purposes. For example, Curcuma zedoaria (white turmeric) is used in traditional medicine in Southeast Asia to treat various ailments, including cancer, inflammation, and digestive issues. [, ] Similarly, Curcuma caesia (black turmeric) is traditionally used in India as an anti-inflammatory and anti-asthmatic agent. []

Q9: What is known about the pharmacokinetics of this compound?

A9: Information about the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further research is needed to understand the pharmacokinetic profile of this compound.

Q10: Has this compound shown any toxicity in preclinical studies?

A10: While this compound shows promise as a potential therapeutic agent, it's crucial to consider its safety profile. A study investigating the hepatotoxicity of this compound in mice found that it induced liver enlargement and scattered white foci on the organ surface at higher doses. [] this compound administration also led to hepatic centrilobular necrosis, increased plasma alanine transaminase activity, and elevated total bilirubin levels, indicating liver damage. [, ]

Q11: What are the potential mechanisms behind this compound-induced hepatotoxicity?

A11: The study investigating this compound-induced hepatotoxicity suggests that the compound might be metabolized in the liver by cytochrome P450 (CYP) enzymes. [] It was observed that this compound increased the expression of CYP2B10 and CYP3A11, enzymes involved in drug metabolism. [, ] This induction of CYPs could lead to the formation of reactive metabolites, contributing to oxidative stress and liver cell injury. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)